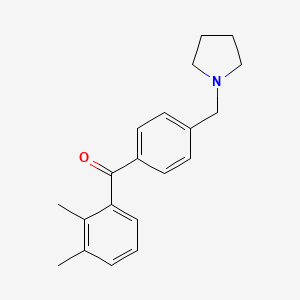

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone

Description

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone (CAS: 898776-41-5) is a substituted benzophenone derivative with a molecular weight of 293.41 g/mol and a purity of 97% . The compound features a benzophenone backbone modified with methyl groups at the 2- and 3-positions of one aromatic ring and a pyrrolidinomethyl group at the 4'-position of the second aromatic ring. This compound is marketed for laboratory use, particularly in photochemical or polymer crosslinking applications, though specific industrial or pharmacological uses remain unverified .

Properties

IUPAC Name |

(2,3-dimethylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-6-5-7-19(16(15)2)20(22)18-10-8-17(9-11-18)14-21-12-3-4-13-21/h5-11H,3-4,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYORVQNNLOTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642746 | |

| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-41-5 | |

| Record name | (2,3-Dimethylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the pyrrolidinomethyl group .

Industrial Production Methods

Industrial production of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Substituent Effects on Molecular Properties

Substituent Type and Position

- Halogenated Derivatives: Compounds such as 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone (CAS: 898776-79-9) and 3-Chloro-5-fluoro-2'-pyrrolidinomethyl benzophenone (CAS: 898763-08-1) incorporate halogens (Cl, F) at aromatic positions. These substitutions increase molecular weight (e.g., 334.24 g/mol for the dichloro derivative) and alter electronic properties, enhancing UV absorption and radical stabilization for photo-initiation .

- Piperidinomethyl vs. Pyrrolidinomethyl: Derivatives like 2,3-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898771-46-5) replace pyrrolidine with a six-membered piperidine ring.

Methyl Group Positioning

- 2,3-Dimethyl vs. 2,4-Dimethyl: Analogues such as 2,4-Dimethyl-2'-piperidinomethyl benzophenone (CAS: 898773-24-5) exhibit varied steric hindrance and electronic effects. The 2,3-dimethyl configuration in the target compound may offer balanced steric bulk for controlled crosslinking in polymer systems .

Biological Activity

2,3-Dimethyl-4'-pyrrolidinomethyl benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicine and industry.

Chemical Structure and Synthesis

The chemical structure of this compound features a benzophenone core with a pyrrolidinomethyl side chain. The synthesis typically involves the reaction of 2,3-dimethylbenzoyl chloride with pyrrolidine in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Different Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways that lead to cell cycle arrest and programmed cell death.

Case Study: Effect on Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µg/mL) after 48 hours of exposure. The compound was found to activate caspase-3 and caspase-9, key enzymes involved in the apoptotic pathway.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. It may bind to specific receptors or enzymes, thereby altering their activity and influencing cellular processes such as apoptosis and microbial inhibition .

Comparison with Similar Compounds

When compared to structurally similar compounds like 2,3-Dimethyl-4'-piperidinomethyl benzophenone and 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone, the unique substitution pattern of this compound contributes to its distinct biological profile.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2,3-Dimethyl-4'-piperidinomethyl benzophenone | Low | Moderate |

| 3,4-Dimethyl-3'-pyrrolidinomethyl benzophenone | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.